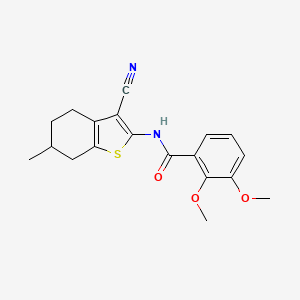![molecular formula C19H14F3N3O3S B6481258 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 897614-18-5](/img/structure/B6481258.png)
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide (MPT) is a small molecule used in scientific research that has been found to have a variety of biochemical and physiological effects. MPT is a trifluoromethylbenzamide derivative of 6-methanesulfonylpyridazin-3-ylphenyl and is used in a number of different research applications. The compound is synthesized through a multi-step process involving the reaction of 6-methanesulfonylpyridazin-3-ylphenyl and trifluoromethylbenzamide. MPT has been found to have a number of biochemical and physiological effects, making it a useful tool in a variety of scientific research applications.
科学的研究の応用
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the brain, to study the effects of chemotherapy on cancer cells, to study the effects of hormones on cells, and to study the effects of various toxins on cells. It has also been used to study the effects of various enzymes on cells and to study the effects of various drugs on enzyme activity.
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
The exact mode of action of F2098-0025 is currently unknown. The compound likely interacts with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes would depend on the nature of the target .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways
Result of Action
The molecular and cellular effects of F2098-0025’s action are currently unknown. These effects would depend on the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of F2098-0025. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
実験室実験の利点と制限
One of the main advantages of using N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide in laboratory experiments is its low toxicity. This makes it a safe compound to use in experiments involving cells or animals. In addition, it is a relatively inexpensive compound, making it a cost-effective option for experiments. However, one of the limitations of using this compound is that it can be difficult to synthesize in large quantities, making it difficult to use for large-scale experiments.
将来の方向性
There are a number of potential future directions for the use of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide in scientific research. These include further studies into its effects on the brain and its potential use as a therapeutic agent for neurological disorders. In addition, further research into its effects on cancer cells and its potential use as an anti-cancer agent is also possible. Finally, further research into its effects on the immune system and its potential use as an immunomodulatory agent is also possible.
合成法
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide involves a multi-step process. The first step is the reaction of 6-methanesulfonylpyridazin-3-ylphenyl with trifluoromethylbenzamide. This reaction is carried out in an aqueous solution of acetic acid at a temperature of 70°C for 2-3 hours. After the reaction is complete, the product is precipitated with aqueous ammonium sulfate and then filtered. The product is then purified by recrystallization from a mixture of ethanol and water.
特性
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3S/c1-29(27,28)17-9-8-16(24-25-17)12-4-3-7-15(11-12)23-18(26)13-5-2-6-14(10-13)19(20,21)22/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTBHRKIMYDEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea](/img/structure/B6481183.png)
![N-(4-methoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B6481189.png)
![3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea](/img/structure/B6481195.png)
![N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide](/img/structure/B6481208.png)
![N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B6481212.png)
![2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6481216.png)
![2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6481217.png)
![2-({8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B6481223.png)
![N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide](/img/structure/B6481230.png)
![N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4,5-trimethoxybenzamide](/img/structure/B6481235.png)
![N-(3-chloro-2-methylphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B6481247.png)
![2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B6481270.png)

